BENGHE Methodological & Application

Check Availability & Pricing

Application of Disodium Sulfite in DNA and RNA
Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Disodium;sulfite

Cat. No.: B12384655

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high-quality nucleic acids is a critical prerequisite for a wide range of molecular
biology applications, from PCR and gPCR to next-generation sequencing and various
genotyping and gene expression analyses. However, many biological samples, particularly
those of plant origin, are rich in secondary metabolites such as polyphenols and tannins. Upon
tissue homogenization, these compounds are released and can be oxidized by endogenous
enzymes like polyphenol oxidase (PPO). The resulting oxidized products, primarily quinones,
can covalently bind to and damage DNA and RNA, leading to lower yields, degradation, and
inhibition of downstream enzymatic reactions.

Disodium sulfite (Na=S0s), a readily available and inexpensive chemical, serves as a potent
antioxidant and reducing agent in nucleic acid extraction buffers. Its primary role is to inhibit the
enzymatic browning caused by polyphenol oxidation, thereby protecting the integrity and
improving the yield and purity of the extracted DNA and RNA. This application note provides
detailed protocols and data on the use of disodium sulfite in nucleic acid extraction.

Mechanism of Action

Disodium sulfite prevents the degradation of nucleic acids by interfering with the polyphenol
oxidation pathway. Its mechanism involves:
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« Inhibition of Polyphenol Oxidase (PPO): Disodium sulfite acts as an inhibitor of PPO, the
enzyme responsible for catalyzing the oxidation of phenols to highly reactive quinones.

e Reduction of Quinones: Should any quinones be formed, disodium sulfite can reduce them
back to their original polyphenol form, preventing them from binding to nucleic acids.

e Scavenging of Reactive Oxygen Species: As a reducing agent, it helps to maintain a cellular
environment that is less conducive to oxidative damage of nucleic acids.

By incorporating disodium sulfite into the lysis buffer, researchers can effectively neutralize the
detrimental effects of polyphenolic compounds, leading to a significant improvement in the
quality of the isolated nucleic acids.

Visualizing the Protective Role of Disodium Sulfite

The following diagram illustrates the mechanism by which disodium sulfite prevents
polyphenol-mediated nucleic acid degradation.
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Caption: Mechanism of Disodium Sulfite in Nucleic Acid Protection.

Quantitative Impact of Disodium Sulfite on Nucleic
Acid Extraction

The inclusion of disodium sulfite in extraction buffers has been shown to significantly enhance
both the yield and purity of DNA and RNA from challenging plant tissues.

DNA Extraction Data
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Experimental Protocols

Below are detailed protocols for DNA and RNA extraction incorporating disodium sulfite,

optimized for plant tissues rich in secondary metabolites.

Protocol 1: High-Quality Genomic DNA Extraction from
Plant Tissues (CTAB Method)
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This protocol is adapted from methodologies that have proven effective for recalcitrant plant
species.

Materials:
o CTAB Extraction Buffer:
o 2% (w/v) CTAB (Cetyltrimethylammonium bromide)
o 100 mM Tris-HCI (pH 8.0)
o 20 mM EDTA (pH 8.0)
o 1.4 M NaCl
o 1% (w/v) Polyvinylpyrrolidone (PVP-40)
o 0.2% (w/v) Disodium Sulfite (add fresh before use)

o 2-Mercaptoethanol (add to CTAB buffer to a final concentration of 0.2% (v/v) just before use
in a fume hood)

e Chloroform:lsoamyl alcohol (24:1)

e Isopropanol (ice-cold)

e 70% Ethanol (ice-cold)

o TE Buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0) or nuclease-free water
Procedure:

o Sample Preparation: Grind 100-200 mg of fresh or freeze-dried plant tissue to a fine powder
in liquid nitrogen using a pre-chilled mortar and pestle.

e Lysis: Quickly transfer the powdered tissue to a 2 mL microcentrifuge tube containing 1 mL
of pre-warmed (65°C) CTAB Extraction Buffer with freshly added 2-mercaptoethanol and
disodium sulfite. Vortex vigorously to mix.
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 Incubation: Incubate the lysate at 65°C for 60 minutes in a water bath or heat block. Invert
the tubes every 15-20 minutes.

 First Extraction: Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1). Mix by
inverting the tube for 5-10 minutes to form an emulsion.

e Phase Separation: Centrifuge at 12,000 x g for 15 minutes at room temperature.

e Agueous Phase Transfer: Carefully transfer the upper agueous phase to a new 1.5 mL
microcentrifuge tube. Avoid disturbing the interface.

o DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. Mix gently
by inversion until a white, stringy DNA precipitate is visible.

o Pelleting: Incubate at -20°C for at least 30 minutes (or overnight) and then centrifuge at
12,000 x g for 20 minutes at 4°C.

e Washing: Carefully discard the supernatant. Wash the DNA pellet with 1 mL of ice-cold 70%
ethanol. Centrifuge at 10,000 x g for 5 minutes at 4°C. Repeat the wash step.

e Drying: Decant the ethanol and air-dry the pellet for 10-15 minutes at room temperature. Do
not over-dry the pellet.

o Resuspension: Resuspend the DNA pellet in 30-50 pL of TE buffer or nuclease-free water.
Incubate at 65°C for 10 minutes to aid dissolution. Store the DNA at -20°C.

Protocol 2: Total RNA Extraction from Plant Tissues
(Modified AGPC Method)

This protocol is a modification of the Acid Guanidinium Thiocyanate-Phenol-Chloroform
(AGPC) method, enhanced with disodium sulfite for improved RNA yield and quality from
challenging tissues.

Materials:

o Extraction Buffer (prepare fresh):
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[e]

Guanidinium thiocyanate (4 M)

o

Sodium citrate (25 mM, pH 7.0)

[¢]

Sarkosyl (0.5% wi/v)

[e]

0.5% (w/v) Disodium Sulfite

[e]

2-Mercaptoethanol (add to 1% v/v just before use)

e 2 M Sodium acetate (pH 4.0)

o Water-saturated phenol

e Chloroform:lsoamyl alcohol (49:1)
 |sopropanol

e 75% Ethanol (in DEPC-treated water)
o DEPC-treated water

Procedure:

Homogenization: Homogenize 50-100 mg of plant tissue in 1 mL of Extraction Buffer using a
rotor-stator homogenizer or a mortar and pestle with liquid nitrogen.

e Phase Separation: To the homogenate, add 0.1 mL of 2 M sodium acetate (pH 4.0), 1 mL of
water-saturated phenol, and 0.2 mL of chloroform:isoamyl alcohol (49:1). Vortex for 30
seconds and incubate on ice for 15 minutes.

e Centrifugation: Centrifuge at 10,000 x g for 20 minutes at 4°C.

e Aqueous Phase Transfer: Carefully transfer the upper aqueous phase containing the RNA to
a new tube.

e RNA Precipitation: Add an equal volume of isopropanol. Mix and incubate at -20°C for at
least 1 hour.
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Pelleting: Centrifuge at 12,000 x g for 20 minutes at 4°C.

Washing: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

Drying: Briefly air-dry the pellet for 5-10 minutes.

Resuspension: Dissolve the RNA in 30-50 uL of DEPC-treated water. Store at -80°C.

Experimental Workflow Visualization

The following diagram outlines the general workflow for nucleic acid extraction from plant
tissues using a buffer supplemented with disodium sulfite.
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Caption: General Workflow for Nucleic Acid Extraction with Disodium Sulfite.
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Application in Non-Plant Tissues

While the primary application of disodium sulfite in nucleic acid extraction is for plant tissues
due to the high content of polyphenols, its use in animal tissues is less common and generally
not required. Most standard protocols for DNA and RNA extraction from animal cells and
tissues do not include disodium sulfite as these samples typically lack significant amounts of
interfering polyphenolic compounds.

Conclusion

Disodium sulfite is a simple, cost-effective, and highly efficient additive for DNA and RNA
extraction buffers, particularly for plant species rich in polyphenols and tannins. Its ability to
inhibit polyphenol oxidase and prevent the oxidation of these interfering compounds leads to a
significant improvement in the yield, quality, and integrity of the isolated nucleic acids. The
protocols provided herein offer robust methods for researchers to obtain high-quality DNA and
RNA suitable for a wide array of sensitive downstream molecular applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ccb.ucr.edu [ccb.ucr.edu]

2. benchchem.com [benchchem.com]

3. floridamuseum.ufl.edu [floridamuseum.ufl.edu]

 To cite this document: BenchChem. [Application of Disodium Sulfite in DNA and RNA
Extraction Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12384655#application-of-disodium-sulfite-in-dna-
and-rna-extraction-protocols]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b12384655?utm_src=pdf-custom-synthesis
https://ccb.ucr.edu/sites/default/files/2019-07/CCB%20dna_extraction.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Preparation_of_2_CTAB_Buffer_for_Plant_DNA_Extraction.pdf
https://www.floridamuseum.ufl.edu/wp-content/uploads/sites/95/2014/02/CTAB-DNA-Extraction.pdf
https://www.benchchem.com/product/b12384655#application-of-disodium-sulfite-in-dna-and-rna-extraction-protocols
https://www.benchchem.com/product/b12384655#application-of-disodium-sulfite-in-dna-and-rna-extraction-protocols
https://www.benchchem.com/product/b12384655#application-of-disodium-sulfite-in-dna-and-rna-extraction-protocols
https://www.benchchem.com/product/b12384655#application-of-disodium-sulfite-in-dna-and-rna-extraction-protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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